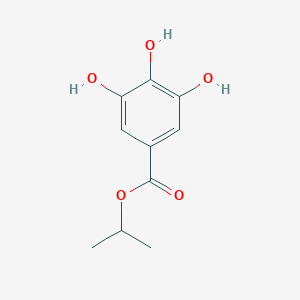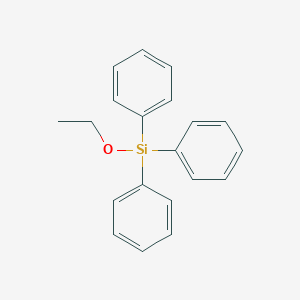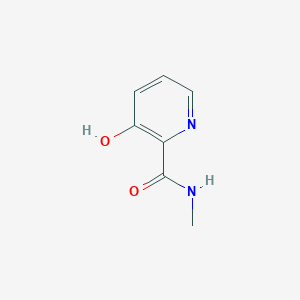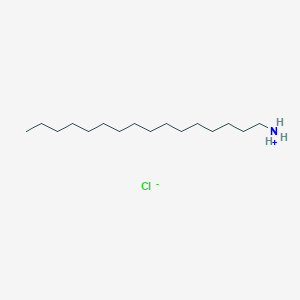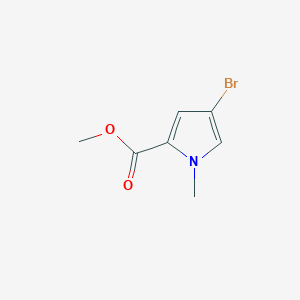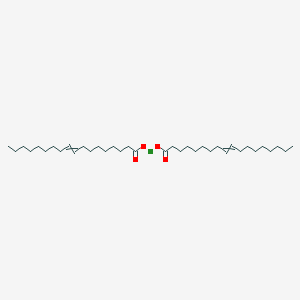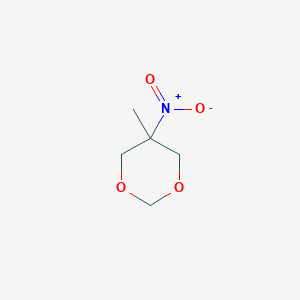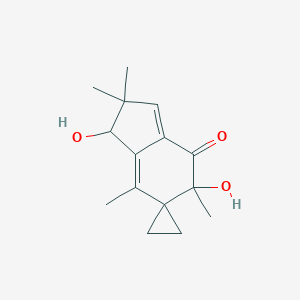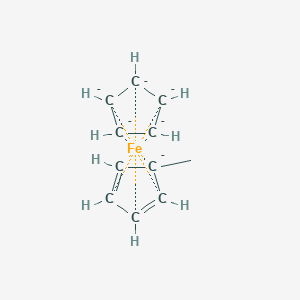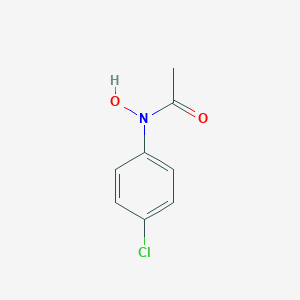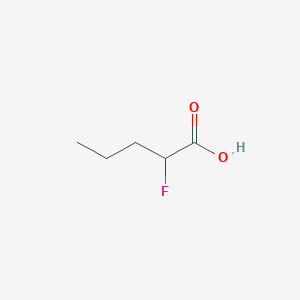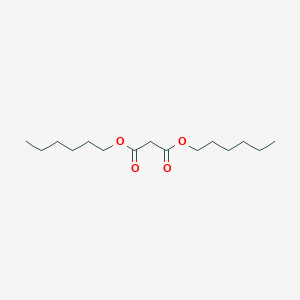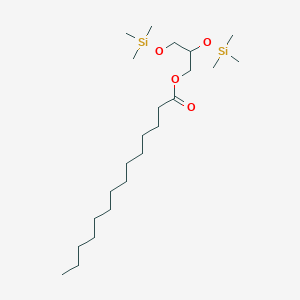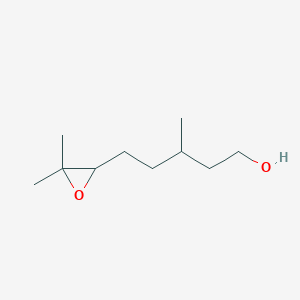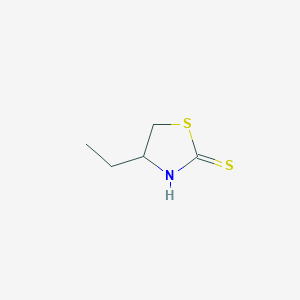
4-Ethylthiazolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylthiazolidine-2-thione (ETT) is a sulfur-containing heterocyclic compound that has been extensively studied for its potential therapeutic applications. ETT has been found to possess antioxidant, anti-inflammatory, and anti-tumor properties, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
4-Ethylthiazolidine-2-thione has been extensively studied for its potential therapeutic applications. It has been found to possess antioxidant properties that can protect against oxidative stress-induced damage. 4-Ethylthiazolidine-2-thione has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-Ethylthiazolidine-2-thione has been found to have anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 4-Ethylthiazolidine-2-thione is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit the production of reactive oxygen species. 4-Ethylthiazolidine-2-thione has also been shown to inhibit the activity of enzymes involved in inflammation and tumor growth.
Efectos Bioquímicos Y Fisiológicos
4-Ethylthiazolidine-2-thione has been found to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, while decreasing the levels of lipid peroxidation. 4-Ethylthiazolidine-2-thione has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 4-Ethylthiazolidine-2-thione has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Ethylthiazolidine-2-thione in lab experiments is its low toxicity and high solubility in water. However, 4-Ethylthiazolidine-2-thione is sensitive to light and air, and must be stored in a dark and dry place to prevent degradation. Additionally, 4-Ethylthiazolidine-2-thione has a short half-life in vivo, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 4-Ethylthiazolidine-2-thione. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-Ethylthiazolidine-2-thione has been shown to protect against oxidative stress-induced damage in neuronal cells, and may have potential as a neuroprotective agent. Additionally, 4-Ethylthiazolidine-2-thione has been found to have anti-viral properties, and may have potential as a treatment for viral infections. Further research is needed to fully understand the mechanisms of action and therapeutic potential of 4-Ethylthiazolidine-2-thione.
Métodos De Síntesis
4-Ethylthiazolidine-2-thione can be synthesized by reacting 2-mercaptoethanol with ethylisothiocyanate in the presence of a base such as sodium hydroxide. The reaction yields 4-Ethylthiazolidine-2-thione as a yellowish crystalline solid with a melting point of 67-69°C.
Propiedades
Número CAS |
1437-91-8 |
|---|---|
Nombre del producto |
4-Ethylthiazolidine-2-thione |
Fórmula molecular |
C5H9NS2 |
Peso molecular |
147.3 g/mol |
Nombre IUPAC |
4-ethyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C5H9NS2/c1-2-4-3-8-5(7)6-4/h4H,2-3H2,1H3,(H,6,7) |
Clave InChI |
UBKTWHKJHPIXFH-UHFFFAOYSA-N |
SMILES isomérico |
CCC1CSC(=N1)S |
SMILES |
CCC1CSC(=S)N1 |
SMILES canónico |
CCC1CSC(=S)N1 |
Otros números CAS |
1437-91-8 |
Sinónimos |
4-ethylthiazolidine-2-thione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



